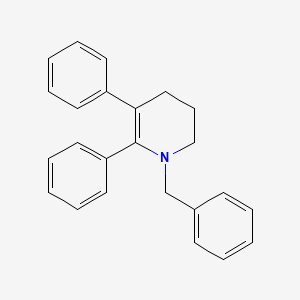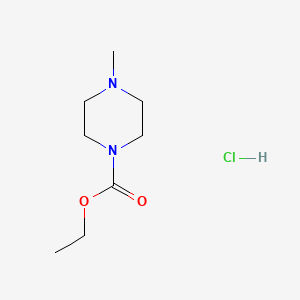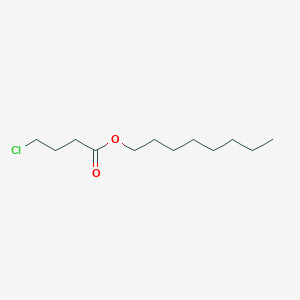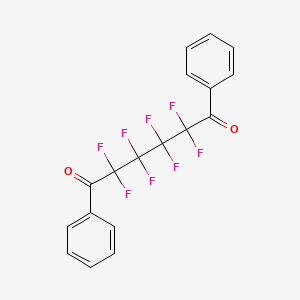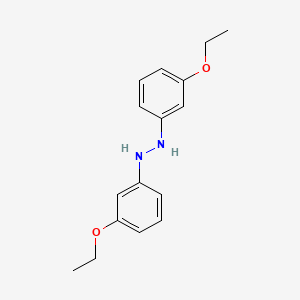
1,2-Bis(3-ethoxyphenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3-ethoxyphenyl)hydrazine is an organic compound with the molecular formula C16H20N2O2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(3-ethoxyphenyl)hydrazine can be synthesized through the condensation reaction of 3-ethoxybenzaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2C9H10O+N2H4→C16H20N2O2+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions.
化学反応の分析
Types of Reactions
1,2-Bis(3-ethoxyphenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines.
科学的研究の応用
1,2-Bis(3-ethoxyphenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 1,2-Bis(3-ethoxyphenyl)hydrazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo redox reactions that generate reactive intermediates, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- 1,2-Bis(3-methoxyphenyl)hydrazine
- 1,2-Bis(4-ethoxyphenyl)hydrazine
- 1,2-Bis(3,4-dimethoxyphenyl)hydrazine
Uniqueness
1,2-Bis(3-ethoxyphenyl)hydrazine is unique due to the presence of ethoxy groups at the 3-position of the phenyl rings. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other hydrazine derivatives.
特性
CAS番号 |
1034-18-0 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
1,2-bis(3-ethoxyphenyl)hydrazine |
InChI |
InChI=1S/C16H20N2O2/c1-3-19-15-9-5-7-13(11-15)17-18-14-8-6-10-16(12-14)20-4-2/h5-12,17-18H,3-4H2,1-2H3 |
InChIキー |
DQSFFSJOQMQSAA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)NNC2=CC(=CC=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)

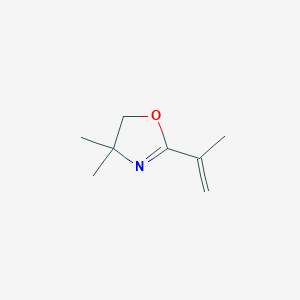

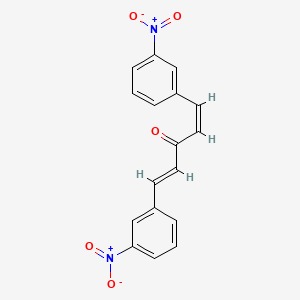

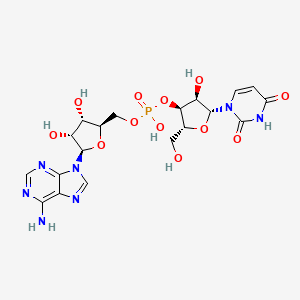
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
